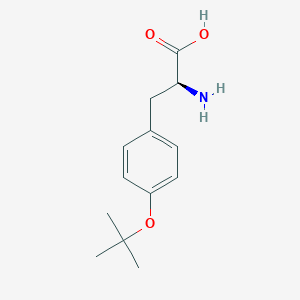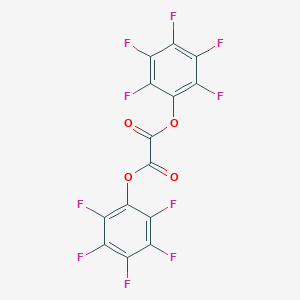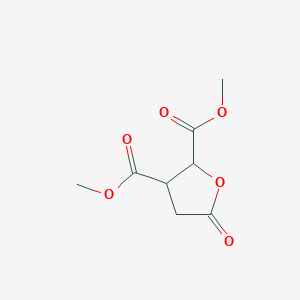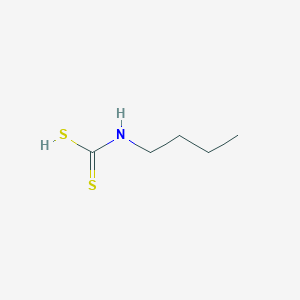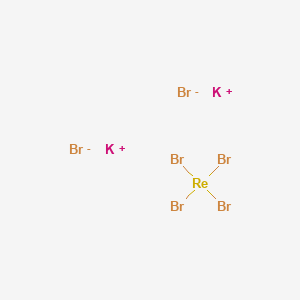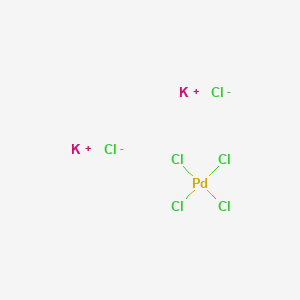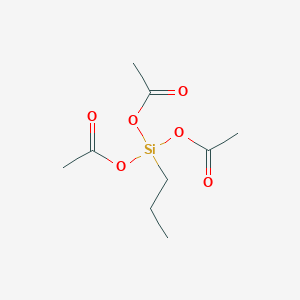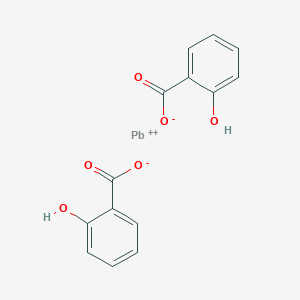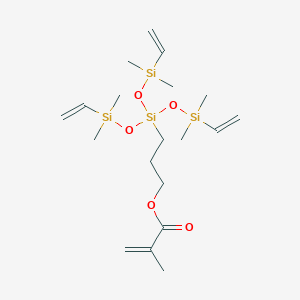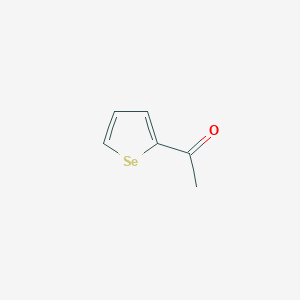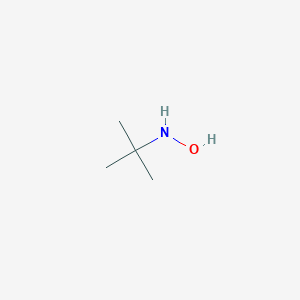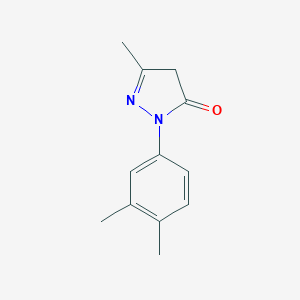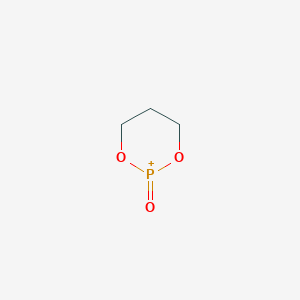
1,3,2-Dioxaphosphorinane-2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane-2-oxide, commonly known as DOPO, is a cyclic phosphorus compound with a unique structure that has attracted the attention of researchers in various fields. DOPO is widely used in the synthesis of flame retardants, polymers, and other materials due to its excellent thermal stability and flame-retardant properties.
Wirkmechanismus
DOPO acts as a flame retardant by releasing phosphoric acid and water when exposed to heat, which dilutes the combustible gases and reduces the heat release rate. In polymers, DOPO can act as a flame retardant by forming a char layer that acts as a barrier to heat and oxygen. In biomedical materials, DOPO can act as a crosslinker or a functional group for the synthesis of biocompatible materials.
Biochemische Und Physiologische Effekte
DOPO has been shown to have low toxicity and biocompatibility, making it a promising building block for biomedical materials. Studies have shown that DOPO-based hydrogels have good cell adhesion and proliferation, making them suitable for tissue engineering applications. DOPO-based nanoparticles have also been shown to have good biocompatibility and drug-loading capacity, making them suitable for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
DOPO has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DOPO can be expensive and difficult to handle due to its high reactivity and toxicity. Therefore, proper safety measures should be taken when handling DOPO in the lab.
Zukünftige Richtungen
DOPO has great potential for various applications in the fields of flame retardants, polymers, and biomedical materials. Future research directions include the development of more efficient and environmentally friendly synthesis methods, the synthesis of new DOPO-based materials with improved properties, and the exploration of new applications for DOPO-based materials.
Synthesemethoden
DOPO can be synthesized through various methods, including the reaction of phosphorus trichloride with ethylene glycol, the reaction of phosphorus oxychloride with ethylene oxide, and the reaction of phosphorus trichloride with ethylene oxide. The latter is the most commonly used method for DOPO synthesis, which involves the reaction of phosphorus trichloride with ethylene oxide in the presence of a base catalyst, such as triethylamine.
Wissenschaftliche Forschungsanwendungen
DOPO has been extensively studied for its potential applications in various fields, including flame retardants, polymers, and biomedical materials. In the field of flame retardants, DOPO has been used as a reactive flame retardant for various polymers, such as polyurethane, epoxy, and polyester. In the field of polymers, DOPO has been used as a monomer for the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters. In the field of biomedical materials, DOPO has been used as a building block for the synthesis of various biocompatible materials, such as hydrogels, nanoparticles, and drug delivery systems.
Eigenschaften
CAS-Nummer |
16352-21-9 |
|---|---|
Produktname |
1,3,2-Dioxaphosphorinane-2-oxide |
Molekularformel |
C3H6O3P+ |
Molekulargewicht |
121.05 g/mol |
IUPAC-Name |
1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O3P/c4-7-5-2-1-3-6-7/h1-3H2/q+1 |
InChI-Schlüssel |
ISLWZBTUAHMAND-UHFFFAOYSA-N |
SMILES |
C1CO[P+](=O)OC1 |
Kanonische SMILES |
C1CO[P+](=O)OC1 |
Synonyme |
1,3,2-dioxaphosphorinane-2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



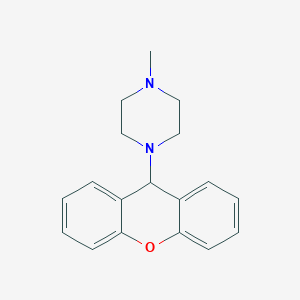
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
